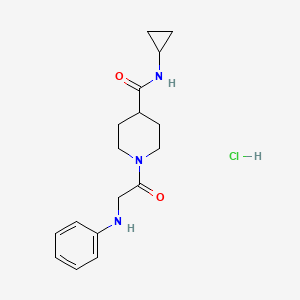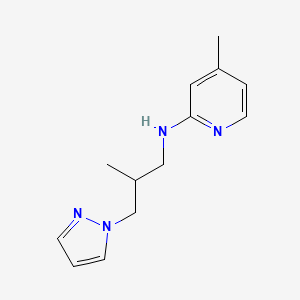
3-Amino-1-(6-methyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(6-methyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one;hydrochloride, also known as 6-MeO-DALT, is a synthetic indole alkaloid that belongs to the tryptamine family. It is a psychoactive substance that has been used for scientific research purposes. The compound has been synthesized in the laboratory through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.
作用機序
The mechanism of action of 3-Amino-1-(6-methyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one;hydrochloride involves its binding to the 5-HT2A receptor, which leads to the activation of intracellular signaling pathways. This activation results in changes in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, perception, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include changes in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, perception, and cognition. The compound has been found to induce hallucinations, altered states of consciousness, and changes in sensory perception.
実験室実験の利点と制限
The advantages of using 3-Amino-1-(6-methyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one;hydrochloride in lab experiments include its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the effects of serotonin receptor activation. The compound is also relatively easy to synthesize in the laboratory. However, the limitations of using this compound in lab experiments include its potential toxicity and the lack of knowledge about its long-term effects on the brain and body.
将来の方向性
For research on 3-Amino-1-(6-methyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one;hydrochloride include further studies on its mechanism of action and its potential use in the treatment of mental health disorders. The compound could also be studied in combination with other psychoactive substances to determine its effects on the brain and body. Additionally, more research is needed to determine the safety and potential side effects of using this compound.
合成法
The synthesis of 3-Amino-1-(6-methyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one;hydrochloride involves several steps, including the condensation of 2-(methylamino)acetaldehyde with indole-3-carboxaldehyde, followed by reduction with sodium borohydride to form 6-methyl-2,3-dihydroindol-1-yl)acetaldehyde. The next step involves the condensation of this compound with 3-phenylpropan-1-one to form 3-Amino-1-(6-methyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one. The final step involves the hydrochloride salt formation.
科学的研究の応用
3-Amino-1-(6-methyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one;hydrochloride has been used in scientific research to study its effects on the serotonin receptor system. It has been found to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. The compound has also been studied for its potential use in the treatment of depression, anxiety, and other mental health disorders.
特性
IUPAC Name |
3-amino-1-(6-methyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O.ClH/c1-13-7-8-15-9-10-20(17(15)11-13)18(21)12-16(19)14-5-3-2-4-6-14;/h2-8,11,16H,9-10,12,19H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPZYXUIROKPKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCN2C(=O)CC(C3=CC=CC=C3)N)C=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-Methylpyrazol-3-yl)-3-[methyl(thiophen-3-ylmethyl)amino]piperidin-2-one](/img/structure/B7632296.png)
![3,3,3-trifluoro-N-[(3-fluoro-4-piperazin-1-ylphenyl)methyl]propanamide;hydrochloride](/img/structure/B7632303.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(piperidin-2-ylmethyl)acetamide;hydrochloride](/img/structure/B7632304.png)

![(3-Hydroxy-2-methylphenyl)-[4-(oxan-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7632321.png)

![4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide](/img/structure/B7632333.png)
![1-[(2-methyl-3-phenylimidazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)piperidine](/img/structure/B7632346.png)

![1-Cyclopropyl-4-[1-(3-pyridin-4-ylphenyl)ethylamino]pyrrolidin-2-one](/img/structure/B7632374.png)
![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]ethanone;hydrochloride](/img/structure/B7632390.png)
![2-Anilino-1-[4-(oxan-4-yl)-1,4-diazepan-1-yl]ethanone;dihydrochloride](/img/structure/B7632391.png)
![N-[2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-yl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7632394.png)
